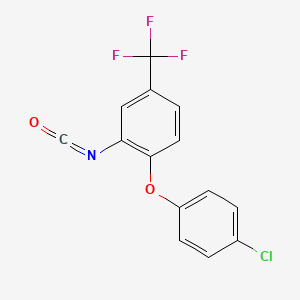
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99% (hereafter referred to as CTPI) is an organic compound with a phenyl group and a trifluoromethyl group attached to a chlorine atom. CTPI is used in the synthesis of various pharmaceuticals, pesticides, and other compounds. It has numerous applications in the field of scientific research, including its use as a reagent in organic synthesis and as a catalyst in various reactions.
Applications De Recherche Scientifique
CTPI has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a reactant in various chemical processes. Additionally, CTPI has been used as a tool in the analysis of various compounds and as a means to study the structure and reactivity of various molecules.
Mécanisme D'action
CTPI acts as a catalyst in various chemical reactions. It is able to catalyze the reaction of two molecules by forming a covalent bond between the two molecules. This bond allows the two molecules to react with each other in a more efficient manner. Additionally, CTPI is able to increase the rate of reaction by increasing the number of collisions between molecules.
Biochemical and Physiological Effects
CTPI has been found to have no significant effect on the biochemical and physiological processes of living organisms. It has been found to be relatively non-toxic and is not known to be carcinogenic. Additionally, CTPI has been found to be relatively stable and is not known to be a mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
CTPI has several advantages and limitations when used in laboratory experiments. One of the main advantages of CTPI is its high reactivity, which allows it to be used in a variety of reactions. Additionally, CTPI is relatively non-toxic and is not known to be carcinogenic, which makes it safe to use in laboratory experiments. However, CTPI is not known to be a mutagen, which may limit its use in some experiments. Additionally, CTPI is relatively unstable and may decompose over time.
Orientations Futures
There are numerous potential future directions for CTPI. One potential direction is to use CTPI as a catalyst in more complex reactions. Additionally, CTPI could be used to study the structure and reactivity of more complex molecules. Furthermore, CTPI could be used to develop new pharmaceuticals and pesticides. Finally, CTPI could be used to develop new analytical techniques for the analysis of various compounds.
Méthodes De Synthèse
CTPI is synthesized through a multi-step process. The first step is to react 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction produces 4-chlorophenoxytrifluoromethanesulfonic acid. The second step is to then react this acid with isocyanic acid, which produces CTPI. The final step is to purify the CTPI by distillation.
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-4-11(5-3-10)21-13-6-1-9(14(16,17)18)7-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVXVYPRUFPDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

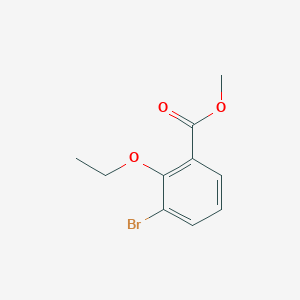
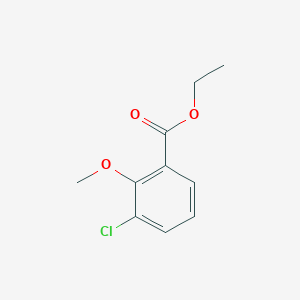

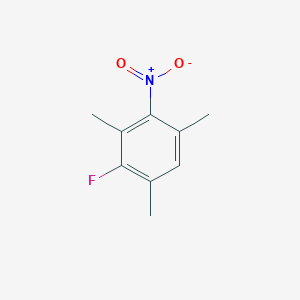
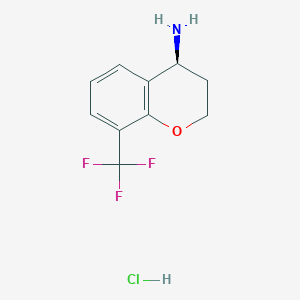
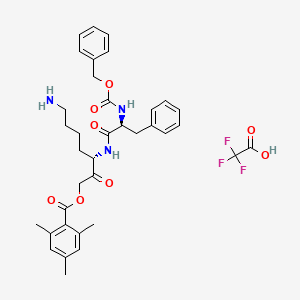
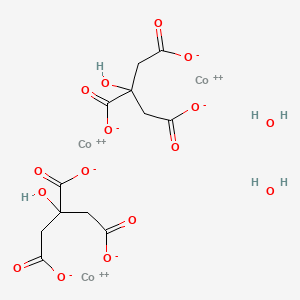
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)
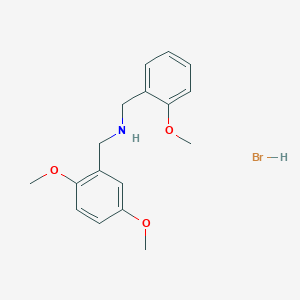

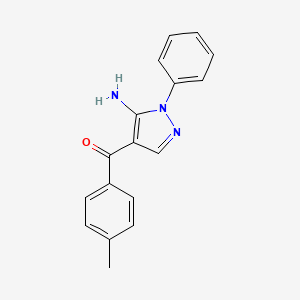
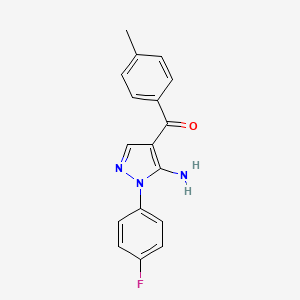
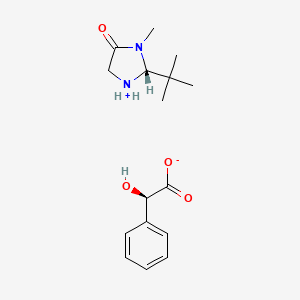
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)